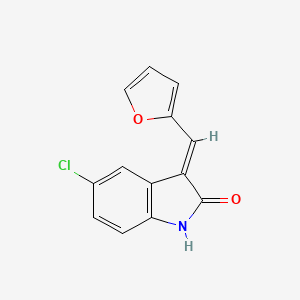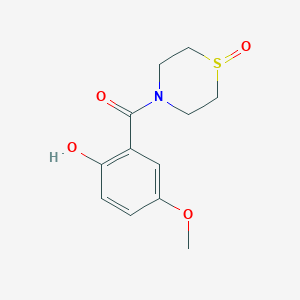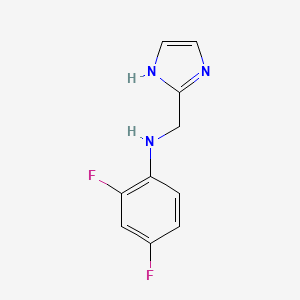
(3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one, also known as CFI-400945, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects are being further investigated.
Mécanisme D'action
The mechanism of action of (3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one involves inhibition of the checkpoint kinase 1 (CHK1) enzyme, which is involved in the DNA damage response pathway. CHK1 plays a critical role in cell cycle regulation and DNA repair, and its inhibition can lead to cell death in cancer cells that have already accumulated DNA damage. (3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one has been shown to selectively target cancer cells with DNA damage, while sparing normal cells.
Biochemical and Physiological Effects:
(3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one has been shown to have several biochemical and physiological effects in preclinical studies. It can induce DNA damage and cell cycle arrest, leading to apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels form to supply tumors with nutrients and oxygen. In addition, (3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one has been shown to enhance the immune response to cancer cells, which may contribute to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one for lab experiments is its selectivity for cancer cells with DNA damage, which allows for targeted treatment. Another advantage is its potential for use in combination with other cancer treatments, which may enhance its efficacy. However, one limitation is the need for further optimization of the synthesis method to improve yield and purity. Another limitation is the need for further studies to determine the optimal dosage and administration schedule for (3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one.
Orientations Futures
There are several future directions for research on (3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one. One direction is to further investigate its potential for use in combination with other cancer treatments, such as immunotherapy. Another direction is to study its effects on different types of cancer cells and in different animal models. Additionally, further optimization of the synthesis method may improve its availability for research and potential clinical use. Overall, (3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one shows promise as a potential cancer treatment, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of (3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one involves several steps, starting with the reaction of 5-chloro-1H-indole-2,3-dione with furfural in the presence of a base. This is followed by a series of reactions involving reduction, dehydration, and cyclization to yield the final product. The synthesis method has been optimized to improve yield and purity, and has been reported in several scientific publications.
Applications De Recherche Scientifique
(3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one has been studied extensively for its potential use in cancer treatment. It has shown activity against several types of cancer cells, including those from breast, lung, and ovarian cancer. In preclinical studies, (3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size. It has also been tested in combination with other cancer treatments, such as chemotherapy and radiation therapy, and has shown synergistic effects.
Propriétés
IUPAC Name |
(3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-7H,(H,15,16)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIWKQNFITUIPZ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C3=C(C=CC(=C3)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-chloro-3-(furan-2-ylmethylidene)-1H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588430.png)
![3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588433.png)
![2-Methyl-3-[methyl-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]amino]propanoic acid](/img/structure/B7588435.png)
![3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid](/img/structure/B7588436.png)
![4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7588478.png)

![N-[(2,3-dimethylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7588492.png)


![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7588515.png)

![2-[Methyl-[(2-methylfuran-3-yl)methyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7588525.png)
![4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)